4-amino-N~3~-(3-methoxybenzyl)-N~5~-(4-propoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, amino groups, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole derivatives with aromatic amines under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H26N4O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C23H26N4O4S/c1-3-11-31-17-9-7-15(8-10-17)13-26-23(29)21-19(24)20(27-32-21)22(28)25-14-16-5-4-6-18(12-16)30-2/h4-10,12H,3,11,13-14,24H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
BMBBNFCICLPYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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